![molecular formula C10H16ClN B2861261 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride CAS No. 2567503-01-7](/img/structure/B2861261.png)
2-Ethynylspiro[3.4]octan-2-amine;hydrochloride
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Overview
Description
2-Ethynylspiro[3.4]octan-2-amine hydrochloride is a chemical compound with the CAS Number: 2567503-01-7 . It has a molecular weight of 185.7 . The compound is stored at room temperature and comes in a powder form . It is typically used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 2-Ethynylspiro[3.4]octan-2-amine hydrochloride is 1S/C10H15N.ClH/c1-2-10(11)7-9(8-10)5-3-4-6-9;/h1H,3-8,11H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Ethynylspiro[3.4]octan-2-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 185.7 .Scientific Research Applications
Catalysis and Organic Synthesis
2-Ethynylspiro[3.4]octan-2-amine hydrochloride serves as a valuable building block in organic synthesis. Its terminal alkyne group enables it to participate in Sonogashira coupling reactions, forming carbon-carbon bonds. Researchers use this compound to create complex molecules, such as spirocyclic structures, which find applications in drug discovery and materials science .
Anticancer Agents
Studies have investigated the potential of 2-ethynylspiro[3.4]octan-2-amine derivatives as anticancer agents. Researchers modify the spirocyclic scaffold to enhance cytotoxicity against cancer cells. These compounds may inhibit specific enzymes or pathways involved in tumor growth, making them promising candidates for further development .
Neuropharmacology and Neuroprotection
The central nervous system (CNS) benefits from compounds that modulate neurotransmitter receptors. Researchers explore 2-ethynylspiro[3.4]octan-2-amine derivatives as ligands for specific receptors (e.g., GABA receptors). These ligands may have neuroprotective effects, potentially aiding in conditions like epilepsy or neurodegenerative diseases .
Materials Science: Optoelectronics and Sensors
The spirocyclic structure of this compound makes it interesting for materials science. Researchers investigate its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. By functionalizing the spiro scaffold, they aim to enhance charge transport and light emission properties .
Antibacterial and Antifungal Agents
2-Ethynylspiro[3.4]octan-2-amine derivatives exhibit antimicrobial activity. Researchers explore their potential as antibacterial and antifungal agents. By modifying the substituents, they can fine-tune the spectrum of activity and minimize toxicity to human cells .
Peptide and Protein Labeling
The terminal alkyne group in this compound allows for bioorthogonal chemistry. Researchers use it to label peptides and proteins selectively. For instance, they can attach fluorophores or other tags to study protein localization, interactions, and dynamics within cells .
Safety and Hazards
properties
IUPAC Name |
2-ethynylspiro[3.4]octan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-10(11)7-9(8-10)5-3-4-6-9;/h1H,3-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIITPMHMQJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC2(C1)CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylspiro[3.4]octan-2-amine;hydrochloride |
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